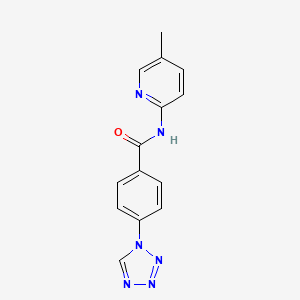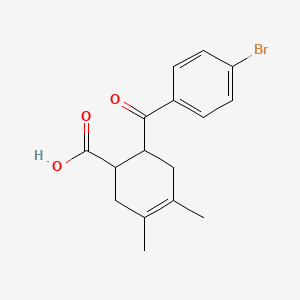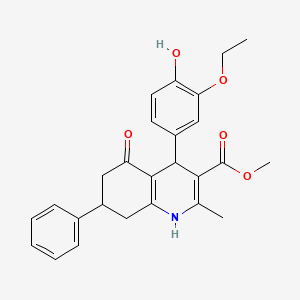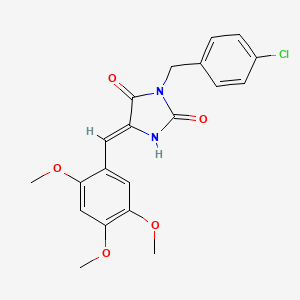
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTB is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
作用機序
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide selectively inhibits the activity of CK2 by binding to its catalytic subunit, preventing its interaction with other proteins and substrates. This leads to the inhibition of CK2-dependent processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2-dependent processes. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide. Another area of interest is the investigation of the therapeutic potential of CK2 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzonitrile to form the corresponding amide. The amide is then treated with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide.
科学的研究の応用
N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and survival. N-(5-methyl-2-pyridinyl)-4-(1H-tetrazol-1-yl)benzamide has been used to study the role of CK2 in cancer, inflammation, and other diseases. It has also been used to investigate the potential therapeutic applications of CK2 inhibition in these diseases.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-2-7-13(15-8-10)17-14(21)11-3-5-12(6-4-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKHYXENQZRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)


![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)